molecular formula C19H20N2O5S B11974353 N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B11974353
M. Wt: 388.4 g/mol
InChI Key: FFWJBIQGXPDRPX-BOPFTXTBSA-N
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Description

N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a tetrahydrothiophene sulfone group, and a benzamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the intermediate with 4-methylbenzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group yields sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Uniqueness

N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C19H20N2O5S/c1-13-4-6-14(7-5-13)18(22)21-17(11-16-3-2-9-26-16)19(23)20-15-8-10-27(24,25)12-15/h2-7,9,11,15H,8,10,12H2,1H3,(H,20,23)(H,21,22)/b17-11-

InChI Key

FFWJBIQGXPDRPX-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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